2-Bromoacetamidine hydrochloride

Description

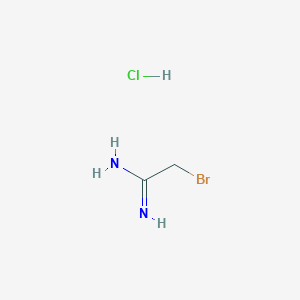

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromoethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFYXAYUZJTWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Significance of Halogenated Amidine Scaffolds in Modern Organic Chemistry

Halogenated amidine scaffolds are of paramount importance in contemporary organic synthesis due to their inherent reactivity and ability to participate in a diverse range of chemical transformations. The presence of a halogen atom, typically bromine or chlorine, alpha to the amidine functionality creates a highly electrophilic center, making the molecule susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, enabling the construction of various carbon-heteroatom and carbon-carbon bonds.

Amidines themselves are recognized as crucial functional groups and are integral components of many biologically active molecules and important organic bases. nih.gov The incorporation of a halogen atom enhances their synthetic value, providing a handle for further functionalization and cyclization reactions. This dual functionality allows for the efficient assembly of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Historical Context of Amidination Reactions and Alpha Halocarbonyl Precursors

The development of amidination reactions, which introduce the amidine group into a molecule, has a rich history. Traditionally, these reactions have involved the condensation of various precursors. For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved through the condensation of chalcones with guanidine (B92328) hydrochloride. hakon-art.comresearchgate.nettsijournals.com

The use of alpha-halocarbonyl compounds as precursors in the synthesis of heterocycles is also a well-established strategy. wikipedia.orgnih.gov These compounds, possessing two electrophilic sites, are highly effective in reactions with nucleophiles to form cyclic structures. wikipedia.orgnih.gov For example, the Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide to produce a thiazole ring. wikipedia.org This highlights the long-standing recognition of the synthetic power of combining a reactive halogen with a carbonyl or related functional group. The development of reagents like 2-bromoacetamidine hydrochloride can be seen as a logical progression, combining the desirable features of both amidines and alpha-halocarbonyls into a single, powerful building block.

Overview of Research Trajectories for 2 Bromoacetamidine Hydrochloride in Synthetic Transformations

Direct Halogenation Approaches to Amidine Derivatives

Direct halogenation presents a straightforward approach to introduce a bromine atom at the alpha-position of an acetamidine (B91507) scaffold. However, the reactivity of the amidine functional group necessitates careful control of reaction conditions to achieve the desired selectivity.

Alpha-Bromination of Acetamidine Precursors

The direct bromination of acetamidine or its salts at the alpha-carbon is a challenging transformation. The presence of the basic amidine group can lead to complex reaction mixtures and potential side reactions, including reactions at the nitrogen atoms. While specific literature detailing the direct alpha-bromination of acetamidine hydrochloride to yield this compound is not extensively documented, the principles of alpha-halogenation of carbonyl-like compounds can be considered. Theoretically, the reaction could proceed through an enolate-like intermediate under basic conditions or via an acid-catalyzed mechanism. However, the inherent basicity of the amidine complicates the generation of the required enolate and can lead to deactivation of acidic catalysts.

Bromination through Radical Mechanisms in Amide Derivatives

Radical bromination offers an alternative pathway for the introduction of a bromine atom at the alpha-position. The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as azobisisobutyronitrile (AIBN), is a well-established method for the allylic and benzylic bromination of hydrocarbons. wikipedia.orgmasterorganicchemistry.com This method proceeds via a free-radical chain mechanism. numberanalytics.com The initiation step involves the formation of a bromine radical, which then abstracts a hydrogen atom from the substrate to form a carbon-centered radical. numberanalytics.com This radical then reacts with NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction. numberanalytics.com

The application of radical bromination to acetamidine derivatives would theoretically involve the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized radical. However, the stability of this radical and the potential for competing reactions at the amidine nitrogen atoms are critical factors that influence the feasibility and efficiency of this approach. The choice of solvent is also crucial, as solvents like carbon tetrachloride, while traditionally used, are now often replaced with more environmentally benign alternatives. youtube.com

Synthesis from Alpha-Bromo Esters or Nitriles

An alternative and often more reliable strategy for the synthesis of this compound involves the construction of the amidine group from precursors that already contain the alpha-bromo functionality.

Amidination of Bromoacetonitrile (B46782) and Related Halogenated Nitriles

The Pinner reaction is a classical and versatile method for the synthesis of amidines from nitriles. numberanalytics.comvaia.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. numberanalytics.comamazonaws.com This intermediate is then treated with ammonia (B1221849) or an amine to furnish the corresponding amidine. numberanalytics.comvaia.com

For the synthesis of this compound, bromoacetonitrile serves as a key starting material. The Pinner reaction of bromoacetonitrile would proceed in two main steps. First, bromoacetonitrile is reacted with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This step forms the corresponding ethyl bromoacetimidate hydrochloride. Subsequently, the isolated or in-situ generated Pinner salt is treated with anhydrous ammonia to yield 2-bromoacetamidine, which is then isolated as its hydrochloride salt. It is crucial to maintain anhydrous conditions throughout the reaction, as the presence of water can lead to the hydrolysis of the intermediate imino ester to an ester. orgsyn.org

| Reactant | Reagent(s) | Intermediate | Product |

| Bromoacetonitrile | 1. Anhydrous Alcohol (e.g., Ethanol), Anhydrous HCl 2. Anhydrous Ammonia | Ethyl bromoacetimidate hydrochloride | This compound |

Transformations from Alpha-Bromo-Alkyl Esters and Carboxylic Acids

Another synthetic avenue involves the conversion of alpha-bromo esters or carboxylic acids into 2-bromoacetamidine. This transformation typically requires a multi-step sequence. For instance, an alpha-bromo ester, such as ethyl bromoacetate, can be converted to the corresponding alpha-bromo amide, 2-bromoacetamide (B1266107), through ammonolysis. The resulting 2-bromoacetamide can then potentially be converted to this compound, although this final step is not a standard or commonly reported transformation.

Alternatively, an alpha-bromo carboxylic acid can be converted to its corresponding acyl chloride, which can then be reacted with ammonia to form the alpha-bromo amide. Subsequent transformation of the amide to the amidine would be required.

Multi-Step Conversions and Strategic Retrosynthetic Analysis

The synthesis of this compound can be approached through a multi-step process, which allows for greater control and flexibility in the introduction of the required functional groups. syrris.jpresearchgate.netrsc.org Retrosynthetic analysis is a powerful tool for planning such syntheses, by working backward from the target molecule to identify simpler and readily available starting materials. ias.ac.in

A logical retrosynthetic disconnection for this compound breaks the amidine C-N bonds, suggesting a precursor like bromoacetonitrile. This disconnection points towards the Pinner reaction as a key synthetic step.

Retrosynthetic Analysis of this compound:

This analysis highlights that a plausible synthetic route starts from acetonitrile, which can be brominated to form bromoacetonitrile. Subsequently, a Pinner reaction on bromoacetonitrile, involving the formation of an intermediate imino ester followed by ammonolysis, would yield the target this compound. This multi-step approach, starting from simple precursors, offers a strategic pathway for the synthesis of this halogenated amidine. syrris.jpresearchgate.netrsc.org

Pathways from Halogenated Carboxylic Acids via Acid Bromides

One potential, though less commonly documented, pathway to this compound begins with a halogenated carboxylic acid, specifically bromoacetic acid. This method would conceptually involve the conversion of the carboxylic acid to its more reactive acid bromide derivative, followed by amination and subsequent steps to form the amidine.

The initial step is the conversion of bromoacetic acid to bromoacetyl bromide. This can be achieved using standard brominating agents for carboxylic acids, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Following the formation of bromoacetyl bromide, the subsequent reaction with ammonia would yield bromoacetamide. The final and most challenging step would be the conversion of the bromoacetamide to 2-bromoacetamidine. This transformation is not a standard, high-yielding reaction and presents significant synthetic challenges. One conceptual approach could involve the dehydration of the amide to the corresponding nitrile, bromoacetonitrile, followed by a Pinner reaction. However, a more direct conversion from the amide is not a well-established method.

A more classical and widely utilized method for the synthesis of amidines, including what would be the logical route for this compound, is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction starts with a nitrile, in this case, bromoacetonitrile. The nitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. nrochemistry.com This forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.org Subsequent treatment of this Pinner salt with ammonia leads to the formation of the desired amidine hydrochloride. wikipedia.orgnrochemistry.com

The general mechanism of the Pinner reaction involves the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. nrochemistry.com The resulting imidate salt is then converted to the amidine upon reaction with ammonia. nrochemistry.com

Utilization of Acyl Halides and Amidating Agents

The synthesis of this compound can also be envisioned through the use of an acyl halide, such as bromoacetyl chloride, and an appropriate amidating agent. This pathway would first involve the formation of bromoacetamide, which would then need to be converted to the amidine.

The reaction of bromoacetyl chloride with ammonia is a straightforward and efficient method for the preparation of bromoacetamide. The acyl chloride is highly reactive towards nucleophilic attack by ammonia.

The critical step in this synthetic sequence is the conversion of bromoacetamide to this compound. As mentioned previously, the direct conversion of an amide to an amidine is not a trivial transformation. One possible, albeit indirect, route involves the dehydration of bromoacetamide to bromoacetonitrile using a dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), followed by the Pinner reaction as described in the previous section.

A more direct, though less common, method for the conversion of amides to amidines involves the activation of the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270), followed by reaction with an amine. semanticscholar.org In the case of 2-bromoacetamidine, the amine would be ammonia.

It is important to note that specific, detailed research findings for the synthesis of this compound directly from bromoacetyl chloride and an amidating agent are scarce in the available literature. The more conventional and well-documented route proceeds via the corresponding nitrile.

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of chemical compounds is of growing importance, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green and sustainable approaches can be considered.

Solvent-Free and Environmentally Conscious Methodologies

A key principle of green chemistry is the reduction or elimination of the use of hazardous solvents. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a promising solvent-free alternative to traditional solution-phase synthesis.

While specific studies on the mechanochemical synthesis of this compound are not prevalent, the mechanochemical synthesis of other amidines has been reported. This suggests the potential applicability of this technique. For instance, the synthesis of various amidine derivatives has been achieved by ball milling the corresponding nitrile with a solid source of ammonia, such as an ammonium (B1175870) salt, potentially in the presence of a catalyst. This approach can lead to high yields with minimal waste generation.

The table below illustrates a hypothetical application of mechanochemical synthesis for this compound, based on general principles of mechanochemical amidine synthesis.

Table 1: Hypothetical Mechanochemical Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Potential Advantages |

|---|---|---|---|---|

| Bromoacetonitrile | Ammonium chloride | Ball milling, room temp. | This compound | Solvent-free, reduced energy consumption, simplified work-up |

Another environmentally conscious methodology involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available. However, the stability of this compound in aqueous media would need to be carefully considered, as hydrolysis could be a competing reaction.

Catalytic Approaches for Enhanced Selectivity and Yield

The use of catalysts is a cornerstone of green chemistry, as it can enhance reaction rates, selectivity, and yields, often under milder reaction conditions. For the synthesis of this compound, several catalytic approaches can be envisioned.

The direct addition of ammonia to bromoacetonitrile to form 2-bromoacetamidine is a thermodynamically challenging reaction. However, the use of catalysts can facilitate this transformation. Lewis acids have been shown to catalyze the addition of amines to nitriles. mdpi.com For instance, salts of metals like ytterbium have been used to catalyze the synthesis of N-arylamidinates from nitriles and amines. organic-chemistry.org A similar approach could potentially be adapted for the synthesis of this compound using an appropriate Lewis acid catalyst and an ammonia source.

Transition metal catalysts, such as those based on copper, have also been employed in the synthesis of amidines from nitriles and amines. mdpi.com These catalytic systems can operate under relatively mild conditions and offer a pathway to a variety of amidine structures.

The following table summarizes potential catalytic approaches for the synthesis of this compound, based on analogous reactions reported in the literature.

Table 2: Potential Catalytic Approaches for the Synthesis of this compound

| Catalyst Type | Reactants | General Reaction Conditions | Potential Benefits |

|---|---|---|---|

| Lewis Acid (e.g., Yb(OTf)₃) | Bromoacetonitrile, Ammonia source | Anhydrous solvent, moderate temperature | Increased reaction rate, potential for lower temperatures |

| Transition Metal (e.g., Copper salt) | Bromoacetonitrile, Ammonia source | Inert atmosphere, specific ligands | High selectivity, good functional group tolerance |

| Organocatalyst | Bromoacetonitrile, Ammonia source | Mild conditions | Metal-free, potentially lower toxicity |

While specific catalytic protocols for the synthesis of this compound are not extensively detailed in the current literature, the principles established for the synthesis of other amidines provide a strong foundation for the development of such green and efficient methods. Further research in this area would be beneficial for establishing sustainable synthetic routes to this compound.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a bromine atom attached to the alpha-carbon (the carbon adjacent to the amidine group) makes this compound a prime substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amidine moiety further enhances the electrophilicity of the alpha-carbon, making it susceptible to attack by a variety of nucleophiles. These reactions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.com

S_N2 Reactivity with Nitrogen-, Sulfur-, and Oxygen-Based Nucleophiles

This compound readily undergoes S_N2 reactions with a range of nucleophiles, including those based on nitrogen, sulfur, and oxygen. The reaction involves a backside attack by the nucleophile on the alpha-carbon, leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comyoutube.com The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia, can act as effective nitrogen nucleophiles. youtube.comyoutube.com The reaction with ammonia, for instance, would yield 2-aminoacetamidine hydrochloride. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon. youtube.com

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiolate anions, are particularly potent in S_N2 reactions. libretexts.org Their high nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. libretexts.org For example, the reaction with a thiol (R-SH) would produce a thioether derivative.

Oxygen-Based Nucleophiles: While generally less nucleophilic than their sulfur counterparts, oxygen-based nucleophiles like alcohols and alkoxides can also participate in S_N2 reactions with this compound. libretexts.org The reaction with an alcohol (R-OH) would result in the formation of an ether derivative.

Table 1: Examples of S_N2 Reactions with this compound This table is for illustrative purposes and actual reaction conditions may vary.

| Nucleophile | Nucleophile Structure | Product | Product Structure |

| Ammonia | NH₃ | 2-Aminoacetamidine hydrochloride | H₂NCH₂C(NH)NH₂·HCl |

| Methylamine | CH₃NH₂ | 2-(Methylamino)acetamidine hydrochloride | CH₃NHCH₂C(NH)NH₂·HCl |

| Methanethiol | CH₃SH | S-Methyl-2-amidinothioether hydrochloride | CH₃SCH₂C(NH)NH₂·HCl |

| Methoxide | CH₃O⁻ | 2-Methoxyacetamidine hydrochloride | CH₃OCH₂C(NH)NH₂·HCl |

Intramolecular Cyclization for Heterocyclic Ring Formation

The dual functionality of molecules derived from this compound allows for intramolecular cyclization reactions, a powerful strategy for the synthesis of various heterocyclic rings. nih.govnih.govresearchgate.net By reacting 2-bromoacetamidine with a molecule containing a second nucleophilic group, a linear intermediate is formed which can then undergo an internal S_N2 reaction.

For instance, reaction with a compound containing both an amine and a thiol group could lead to the formation of a thiazine (B8601807) ring system. The initial S_N2 reaction would likely occur at the more nucleophilic sulfur atom, followed by an intramolecular attack by the nitrogen atom on the alpha-carbon to displace the bromine and form the heterocyclic ring. The regioselectivity of the initial attack and the subsequent cyclization are influenced by factors such as the relative nucleophilicity of the competing groups and the thermodynamic stability of the resulting ring.

Table 2: Illustrative Intramolecular Cyclization This table presents a hypothetical pathway for heterocyclic synthesis.

| Reactant | Intermediate | Heterocyclic Product |

| 2-Bromoacetamidine + 2-aminoethanethiol | S-(2-aminoethyl)-2-amidinothioether | 1,4-Thiazin-2-amine |

Electrophilic Behavior of the Amidine Moiety

The amidine functional group in this compound also exhibits distinct electrophilic characteristics, primarily centered around its ability to be protonated and to react with other electrophiles after initial derivatization.

Protonation and Salt Formation Dynamics

As a basic functional group, the amidine moiety readily undergoes protonation in the presence of an acid to form a salt. nih.gov In the case of this compound, the amidine is already protonated by hydrochloric acid. The positive charge of the resulting amidinium ion is delocalized across the two nitrogen atoms and the central carbon atom through resonance. This delocalization contributes to the stability of the salt. The formation of salts, such as the hydrochloride salt, can significantly influence the compound's physical properties, including its solubility and stability. nih.govnih.govresearchgate.netresearchgate.net For example, the hydrochloride salt of a compound is often more water-soluble than its free base form. nih.gov

Reaction with Electrophiles and Subsequent Derivatization

While the amidine group itself is nucleophilic, its derivatization can lead to subsequent reactions with electrophiles. For example, after an initial S_N2 reaction at the alpha-carbon, the newly introduced group might be modified. More commonly, the amidine functionality can be transformed into other functional groups that are then susceptible to electrophilic attack.

Elimination Reactions and Unsaturation Formation

In the presence of a strong, non-nucleophilic base, this compound has the potential to undergo an elimination reaction to form an unsaturated product. wikipedia.org This type of reaction, specifically a β-elimination, involves the removal of the bromine atom from the alpha-carbon and a proton from the adjacent carbon (the β-carbon), leading to the formation of a double bond. mgscience.ac.in

The most likely mechanism for this transformation would be an E2 (bimolecular elimination) reaction. wikipedia.orglibretexts.org The E2 mechanism is a concerted, one-step process where the base removes a proton from the β-carbon at the same time as the bromide leaving group departs. wikipedia.orgmasterorganicchemistry.com For the E2 reaction to occur efficiently, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. wikipedia.orgmgscience.ac.in The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. wikipedia.orglibretexts.orgkhanacademy.org

However, the acidity of the β-protons in this compound is relatively low, and the primary reaction pathway with most bases that are also good nucleophiles will be S_N2 substitution. A bulky, strong base would be required to favor the E2 elimination pathway over the competing S_N2 reaction.

Dehydrobromination Pathways to Enamines or Imine Derivatives

The chemical behavior of this compound can lead to the formation of enamines or imine derivatives through dehydrobromination. This process involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, resulting in the formation of a double bond. The formation of enamines occurs when a secondary amine reacts with an aldehyde or ketone, while imines are formed from the reaction with a primary amine. masterorganicchemistry.comyoutube.com

The reaction to form an enamine from an aldehyde or ketone and a secondary amine is typically acid-catalyzed and is considered a condensation reaction due to the loss of a water molecule. masterorganicchemistry.com This process is an equilibrium, and the forward reaction can be favored by removing water. masterorganicchemistry.com Conversely, enamines can be converted back to their corresponding aldehydes or ketones through hydrolysis with aqueous acid. masterorganicchemistry.com

The stability of the resulting enamine can be influenced by steric and electronic factors. Generally, greater overlap between the nitrogen lone pair and the double bond of the enamine leads to a higher proportion of the less substituted double bond isomer. masterorganicchemistry.com

In the case of imine formation, a primary amine adds to an aldehyde or ketone. youtube.com Similar to enamine formation, this reaction is often acid-catalyzed. The reverse reaction, the hydrolysis of imines, can also occur. youtube.com

Generation of Reactive Intermediates

The reactions involving this compound can proceed through the generation of various reactive intermediates. One significant pathway involves the formation of carbon-centered radicals. These radicals are atoms or groups of atoms with a single unpaired electron and are often generated through atom-transfer reactions, particularly the transfer of a halogen atom. libretexts.org

The generation of carbon-centered radicals from halogenated compounds is a common strategy in organic synthesis. The rate of formation of these radicals is dependent on the nature of the halogen, with iodides and bromides being particularly reactive. libretexts.org This high reactivity allows for the selective formation of radicals without significant competition from other potential reaction pathways. libretexts.org

Another pathway for generating reactive intermediates is through electron transfer reactions involving transition-metal complexes. For instance, complexes of samarium(II) iodide (SmI₂) can act as electron donors in reactions with organic halides. libretexts.org This process can lead to the formation of an organosamarium compound through a second electron transfer to the initially formed radical. libretexts.org

Radical Reactions Involving 2-Bromoacetamidine Species

Radical reactions are a key aspect of the chemistry of 2-bromoacetamidine species. These reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.com

The initiation step involves the formation of radicals, often facilitated by heat or ultraviolet light, which causes the homolytic cleavage of a bond. youtube.com In the propagation step, a radical reacts with a non-radical species to form a new radical and a new non-radical product. youtube.com This step can repeat multiple times, propagating the radical chain. The termination step involves the combination of two radicals to form a non-radical product, thus ending the chain reaction. youtube.com

The stability of the radical species formed plays a crucial role in the outcome of the reaction. More substituted radicals are generally more stable. youtube.com For example, a tertiary radical is more stable than a secondary radical, which is in turn more stable than a primary radical. youtube.com This stability difference influences the product distribution in radical reactions. youtube.com

Controlled Radical Functionalization

The ability to generate radicals from species like 2-bromoacetamidine opens up avenues for controlled radical functionalization. This involves using the reactivity of radicals to introduce new functional groups into a molecule in a predictable and controlled manner.

One strategy for controlled functionalization is through radical-transfer reactions. For example, recent research has demonstrated methods for activating C–B bonds in alkylboron species using nitrogen- or oxygen-radical transfer. rsc.org This allows for the generation of alkyl radicals from stable boron compounds, which can then be used in subsequent reactions like Michael additions or Minisci reactions. rsc.org

The development of mild and biocompatible radical generation processes is crucial for applications in complex systems, such as protein modification. nih.gov The goal is to generate radicals that are stable enough to be trapped by a target molecule without causing unwanted side reactions or degradation. nih.gov

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the intricate details of reaction mechanisms involving species like this compound.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT calculations allow researchers to model reaction pathways and determine the energies of reactants, products, intermediates, and transition states. This information provides valuable insights into the feasibility and kinetics of a proposed mechanism. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway and understand the factors that control the reaction's outcome.

For radical reactions, DFT can be used to calculate properties such as bond dissociation energies, which are crucial for predicting the ease of radical formation. It can also be used to study the geometry and electronic structure of radical intermediates and transition states, helping to explain the observed selectivity in radical reactions.

While specific DFT studies on this compound were not found in the provided search results, the principles of using DFT to elucidate reaction mechanisms are well-established in organic chemistry. Such studies would be invaluable for a deeper understanding of the dehydrobromination, radical formation, and subsequent reactions of this compound.

Energy Landscapes and Kinetic Barrier Analysis

Computational chemistry provides a powerful lens for examining the reactivity of this compound at a molecular level. Through the theoretical modeling of reaction pathways, it is possible to delineate the energy landscapes and quantify the kinetic barriers associated with its transformations. This analysis is crucial for understanding the feasibility and rates of its reactions, such as intramolecular cyclization or reactions with external nucleophiles.

Detailed quantum mechanical calculations, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of a given reaction. This surface illustrates the energy of the system as a function of the geometric coordinates of the atoms involved. Key features of this landscape include local minima, which correspond to stable intermediates and products, and saddle points, which represent the transition states. The energy difference between the reactants and the highest energy transition state on the reaction pathway defines the activation energy or kinetic barrier.

For a molecule like this compound, a primary reaction of interest is its intramolecular cyclization to form a five-membered ring, a derivative of imidazoline. The energy landscape for such a process would reveal the energetic cost of bringing the nucleophilic nitrogen of the amidine group into proximity with the electrophilic carbon bearing the bromine atom.

Hypothetical Energy Profile for Intramolecular Cyclization:

A theoretical investigation into the intramolecular cyclization of 2-bromoacetamidine would likely involve the following steps and corresponding points on the energy landscape:

Initial State: The ground state geometry of this compound.

Conformational Changes: The molecule would need to adopt a specific conformation that allows for the intramolecular attack. This may involve overcoming small rotational energy barriers.

Transition State (TS): The formation of the transition state would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-bromine bond. This point represents the peak of the kinetic barrier.

Intermediate: Following the transition state, a cyclic intermediate could be formed.

Final Product: The expulsion of the bromide ion and subsequent rearrangement would lead to the final, stable cyclic product.

The kinetic barrier for this cyclization is a critical parameter. A high kinetic barrier would suggest that the reaction is slow under a given set of conditions, while a lower barrier would indicate a more facile process. Factors that can influence the height of this barrier include the solvent, temperature, and the presence of catalysts.

Illustrative Data for a Hypothetical Reaction Pathway:

To provide a concrete, albeit illustrative, example, consider the following hypothetical data for the intramolecular cyclization of 2-bromoacetamidine, as might be determined from computational studies.

| Species | Relative Energy (kcal/mol) |

| 2-Bromoacetamidine (Reactant) | 0.0 |

| Transition State (Cyclization) | +25.0 |

| Cyclic Intermediate | -5.0 |

| Imidazoline Derivative (Product) + HBr | -15.0 |

In this hypothetical scenario, the kinetic barrier for the cyclization is 25.0 kcal/mol. This value would be compared with the kinetic barriers of competing reactions, such as intermolecular reactions with other nucleophiles present in a reaction mixture, to predict the major reaction pathway.

Further computational analysis could explore the effect of substituents on the 2-bromoacetamidine scaffold. Electron-donating or withdrawing groups could modulate the nucleophilicity of the amidine and the electrophilicity of the carbon center, thereby altering the energy landscape and the corresponding kinetic barriers.

It is important to note that while computational studies provide invaluable insights, they are theoretical models. Experimental validation is essential to confirm the predicted energy landscapes and kinetic barriers.

Applications in Advanced Organic Synthesis: Building Block for Complex Architectures

Heterocyclic Compound Synthesis

The dual reactivity of 2-Bromoacetamidine hydrochloride is particularly well-suited for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

The synthesis of imidazole (B134444) derivatives, including 2-aminoimidazoles, can be efficiently achieved using this compound. This reaction typically involves the condensation of the α-bromo group with a dicarbonyl compound or its equivalent, followed by cyclization with the amidine nitrogen. For instance, the reaction with 1,2-dicarbonyl compounds provides a direct route to substituted 2-aminoimidazoles.

The synthesis of fused imidazole systems, such as imidazo[1,2-a]pyridines, can also be accomplished. These reactions often proceed through the initial reaction of an aminopyridine with an α-halocarbonyl compound, a role that this compound can potentially fulfill, leading to the formation of the fused bicyclic structure. While direct examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of α-halo compounds with aminopyridines strongly suggests its utility in this context.

A plausible reaction for the synthesis of 2-aminoimidazoles is outlined below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 1,2-Dicarbonyl Compound (e.g., Glyoxal) | 2-Aminoimidazole | Cyclocondensation |

| This compound | α-Hydroxyketone | 2-Aminoimidazole | Cyclocondensation |

The construction of pyrimidine (B1678525) rings can be achieved through the reaction of this compound with β-dicarbonyl compounds. This reaction is analogous to the well-known Biginelli reaction, where urea (B33335) or thiourea (B124793) is typically used. The amidine functionality in this compound can react with the dicarbonyl compound to form a dihydropyrimidine (B8664642) derivative, which can be subsequently oxidized to the aromatic pyrimidine.

The synthesis of pyridine (B92270) scaffolds using this compound can be envisioned through a Hantzsch-type pyridine synthesis. This multi-component reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). This compound could potentially act as the nitrogen-containing component, leading to the formation of dihydropyridines, which can then be aromatized.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | β-Dicarbonyl Compound (e.g., Acetylacetone) | Substituted Pyrimidine | Cyclocondensation |

| This compound | Aldehyde, β-Ketoester | Substituted Dihydropyridine | Hantzsch-type Synthesis |

The Hantzsch thiazole (B1198619) synthesis provides a direct pathway for the formation of thiazole rings by reacting an α-haloketone with a thioamide. In this context, this compound can serve as a thioamide equivalent, where the amidine group reacts with an α-haloketone to form the thiazole ring. This method is particularly useful for the synthesis of 2-aminothiazole (B372263) derivatives.

For the synthesis of oxazole (B20620) rings, the Robinson-Gabriel synthesis is a key method, involving the cyclodehydration of 2-acylamino-ketones. While not a direct application, this compound could be a precursor to the necessary starting materials for such a synthesis. A more direct, albeit less commonly documented, approach would be the reaction of this compound with an α-hydroxyketone, where the amidine nitrogen displaces the hydroxyl group after initial reaction at the carbonyl, followed by cyclization.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | α-Haloketone (e.g., Phenacyl bromide) | 2-Aminothiazole derivative | Hantzsch Thiazole Synthesis |

| This compound | α-Hydroxyketone | 2-Aminooxazole derivative | Cyclocondensation |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The bifunctional nature of this compound makes it an ideal candidate for incorporation into MCRs. For instance, in an Ugi-type reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound could potentially act as the amine component. The subsequent intramolecular reaction of the bromo group could lead to the formation of novel heterocyclic scaffolds.

Although specific examples detailing the use of this compound in well-established MCRs are not widely reported, its structural features suggest significant potential for the development of new and innovative multi-component strategies for the synthesis of diverse heterocyclic libraries.

Precursor for Nitrogen-Containing Fine Chemicals

Beyond its role in heterocyclic synthesis, this compound is a valuable precursor for other important nitrogen-containing compounds.

The bromine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the α-position. This provides a straightforward route to a range of α-substituted amidines, which are themselves important intermediates in organic synthesis. The reaction with different nucleophiles can lead to the formation of α-amino, α-alkoxy, or α-thio-substituted amidines, further expanding the synthetic utility of this versatile compound.

Preparation of Diamines and Triamines through Hofmann Rearrangement Analogs

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. mcmaster.ca This transformation proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. nih.gov While the direct application of the Hofmann rearrangement to an amidine is not a standard procedure, the principles of the reaction can be conceptually extended to precursors derived from this compound to forge pathways to diamines and triamines.

A hypothetical pathway could involve the conversion of the amidine functionality into a suitable amide-like precursor that can undergo a Hofmann-type rearrangement. For instance, the amidine could potentially be acylated or derivatized to a species that, upon treatment with a halogenating agent and base, could rearrange to form a diamine.

A study by I. I. Jevtić et al. described an efficient one-pot procedure for the Hofmann rearrangement of various amides to their corresponding carbamates using N-bromoacetamide (NBA) and a base, which can then be hydrolyzed to amines. organic-chemistry.org This method has been shown to be effective for the synthesis of protected amines and diamines. organic-chemistry.org Although not directly demonstrated with 2-bromoacetamidine, this highlights a potential synthetic route where a derivative of the target compound could be employed.

The synthesis of gem-diamino acid derivatives has been achieved through a Hofmann reaction on N-protected L-α-amino acids, showcasing the utility of this rearrangement in generating vicinal diamine functionalities. researchgate.netnih.gov

Table 1: Key Transformations in Hofmann Rearrangement and Related Diamine Syntheses

| Starting Material Type | Key Reagents | Intermediate | Product Type | Reference |

| Primary Amide | Br₂, NaOH | Isocyanate | Primary Amine | mcmaster.ca |

| N-protected α-amino acid | Iodosobenzene diacetate, Alcohol | Isocyanate | gem-Diamine derivative | researchgate.netnih.gov |

| Aromatic/Aliphatic Amides | N-Bromoacetamide, LiOH | Carbamate | Protected Amine/Diamine | organic-chemistry.org |

This table presents generalized data for the Hofmann rearrangement and is not specific to this compound.

Role in Natural Product Synthesis and Analogs

Natural products remain a significant source of inspiration for the development of new therapeutic agents. nih.govrsc.org The incorporation of unique structural motifs, such as those potentially derived from this compound, can lead to novel analogs with enhanced or modified biological activity.

The presence of both a bromine atom and an amidine group in this compound offers multiple handles for synthetic manipulation, making it a theoretical candidate for the construction of complex bioactive molecules. Halogenated compounds, particularly brominated ones, are found in a variety of marine natural products with interesting biological profiles. nih.gov The bromine atom can serve as a site for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to build carbon-carbon or carbon-heteroatom bonds, thus elaborating the molecular framework.

The amidine group, being a strong base and a good nucleophile, can participate in cyclization reactions to form heterocyclic rings, which are prevalent in many natural products and pharmaceuticals. While direct incorporation of this compound into a complex natural product has not been documented, the synthesis of bromophenol natural products and their derivatives highlights the importance of brominated precursors in this field. nih.govresearchgate.net

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.govresearchgate.net The synthesis of alkaloids often relies on the construction of nitrogen-containing heterocyclic systems. The amidine functionality is a key precursor for a variety of nitrogenous heterocycles. uib.no For instance, condensation of amidines with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidines, imidazoles, or triazines, which are core structures in many alkaloids.

The synthesis of unsymmetrical alkaloids like hopromine has been achieved using transamidation methods involving azalactam intermediates, demonstrating the utility of nitrogen-containing building blocks in alkaloid synthesis. tandfonline.com Although a direct link to this compound is not established, its potential to be converted into various nitrogenous heterocycles makes it a plausible, albeit underexplored, starting material for the synthesis of alkaloid scaffolds.

Polymer Chemistry and Material Science Applications

The incorporation of functional groups into polymers is a key strategy for designing materials with specific chemical and physical properties. The amidine group, in particular, can impart properties such as basicity, charge-responsiveness, and catalytic activity to a polymer.

A functional monomer is a molecule that contains a polymerizable group and a functional group that will be incorporated into the resulting polymer. While this compound itself is not a monomer, it could be chemically modified to introduce a polymerizable moiety, such as a vinyl or acryloyl group.

For example, a CO2-responsive monomer, 4-vinylbenzyl amidine, has been synthesized and polymerized. nih.govnih.govresearchgate.nettandfonline.com This demonstrates the feasibility of creating amidine-containing monomers. A similar strategy could theoretically be applied to a derivative of this compound to produce a novel functional monomer. The synthesis of a series of CO2-switchable acetamidine (B91507) surfactants further illustrates the versatility of amidine-containing molecules in material science. researchgate.netorganic-chemistry.org

Table 2: Examples of Amidine-Containing Monomers and Their Polymerization

| Monomer | Polymerization Method | Key Property of Polymer | Reference |

| 4-vinylbenzyl amidine | RAFT Polymerization | CO2-Responsiveness | nih.govnih.govresearchgate.nettandfonline.com |

| N,N-dimethyl-N'-(4-vinylphenyl)acetamidine | Not specified | Not specified | mcmaster.ca |

| (N-amidino)dodecyl acrylamide | Not specified | "Breathable" vesicles | researchgate.net |

This table provides examples of amidine-containing monomers and is not specific to derivatives of this compound.

The incorporation of amidine functionalities directly into the polymer backbone can significantly influence the material's properties. Amidine groups can act as sites for post-polymerization modification, allowing for the introduction of other functional groups. johnshopkins.edu Furthermore, the basicity of the amidine groups can make the polymer pH-responsive, where its solubility and conformation change with varying pH.

Polymers with amidine groups in their backbone could also find applications in areas such as gene delivery, where the cationic nature of the protonated amidine can facilitate complexation with DNA. While the direct use of this compound in this context is not reported, the general principles of polymer functionalization suggest its potential as a precursor for creating novel polymeric materials.

Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 2-bromoacetamidine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete map of its proton and carbon frameworks.

¹H and ¹³C NMR Chemical Shift Assignments for Precise Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that reflect the unique electronic environment of each nucleus. In the protonated amidinium form, the molecule possesses a plane of symmetry, which simplifies the expected spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two main signals. The methylene (B1212753) protons (CH₂) adjacent to the bromine atom are expected to appear as a singlet. The chemical shift of these protons is influenced by the electronegative bromine atom and the positively charged amidinium group. For comparison, the methylene protons in 2-bromoacetamide (B1266107) appear around 3.81 ppm in DMSO-d₆. rsc.org The protons on the nitrogen atoms of the amidinium group (-NH₂) are expected to be broadened due to quadrupole effects and chemical exchange. Their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to display two distinct resonances corresponding to the two carbon atoms in the molecule. The methylene carbon (CH₂) bonded to bromine is expected to be shifted downfield due to the halogen's deshielding effect. For reference, the CH₂Br carbon in bromoacetic acid resonates at approximately 26 ppm, while the C-Br carbon in 2-bromo-2-methylpropane (B165281) is found at 62.5 ppm. chemicalbook.comdocbrown.info The amidinium carbon (C=N₂) is expected to appear significantly downfield, characteristic of carbons involved in double bonds and adjacent to electronegative nitrogen atoms. In acetamidine (B91507) hydrochloride, the amidinium carbon resonates at around 168 ppm.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| CH₂ | ~3.9 - 4.2 | singlet | Influenced by electronegative Br and positive charge of the amidinium group. |

| NH₂ | variable | broad singlet | Chemical shift is solvent and concentration dependent. |

| ¹³C NMR | |||

| CH₂ | ~30 - 40 | Deshielded by the adjacent bromine atom. | |

| C(NH₂)₂⁺ | ~165 - 170 | Characteristic chemical shift for an amidinium carbon. |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are spin-spin coupled. In this case, it would primarily serve to confirm the absence of coupling for the singlet methylene protons and to observe any potential long-range couplings, although none are expected to be prominent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon. This provides a definitive link between the proton and carbon frameworks.

The application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all NMR signals, providing a robust confirmation of the molecular structure of this compound. docbrown.infonih.govwikipedia.org

Dynamic NMR Studies of Amidine Tautomerism

Amidines can exist in tautomeric forms, and the interconversion between these forms can often be studied using dynamic NMR (DNMR) spectroscopy. In the case of a substituted amidine, this can lead to distinct chemical environments for the substituents on the nitrogen atoms. For this compound, protonation at the imino nitrogen leads to a resonance-stabilized amidinium cation where the two C-N bonds are equivalent.

However, in the neutral form of 2-bromoacetamidine, tautomerism between the two nitrogen atoms would be possible. If the rate of this exchange is slow on the NMR timescale (which can be influenced by temperature), separate signals for the different tautomers or for non-equivalent groups within a single tautomer might be observed. A variable-temperature NMR study could provide insight into the kinetics of this process. By monitoring the coalescence of signals as the temperature is raised, the energy barrier for the tautomerization could be determined. While the hydrochloride salt form is expected to be locked as the symmetric amidinium ion, DNMR studies on the free base would be highly informative about its dynamic behavior.

Infrared (IR) and Raman Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Characteristic Vibrational Modes of Amidine, C-Br, and Hydrochloride Bonds

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

Amidinium Group Vibrations: The protonated amidine (amidinium) group gives rise to several characteristic vibrations. The N-H stretching vibrations are typically observed in the region of 3400-3100 cm⁻¹. nih.gov These bands are often broad due to hydrogen bonding. The C=N stretching vibration of the amidinium ion is a strong band typically found in the 1680-1640 cm⁻¹ region. semanticscholar.org N-H bending vibrations (scissoring) usually appear in the 1650-1580 cm⁻¹ range.

C-Br Stretching Vibration: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the IR spectrum, generally between 650 and 550 cm⁻¹. The exact position can be influenced by the molecular structure.

Hydrochloride Interactions: The presence of the hydrochloride salt will primarily manifest through its influence on the hydrogen bonding network of the crystal, which in turn affects the positions and shapes of the N-H and other vibrational bands.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Amidinium (N-H) | Stretching | 3400 - 3100 | Broad due to hydrogen bonding. |

| Amidinium (C=N) | Stretching | 1680 - 1640 | Strong intensity. |

| Amidinium (N-H) | Bending | 1650 - 1580 | |

| Alkyl (C-H) | Stretching | 2960 - 2850 | From the methylene group. |

| Alkyl (C-Br) | Stretching | 650 - 550 |

Hydrogen Bonding Interactions and Salt Effects in Crystal Structures

The crystal structure of this compound is expected to be significantly influenced by strong hydrogen bonding interactions. In the solid state, the amidinium group is an excellent hydrogen bond donor, while the chloride anion is a proficient hydrogen bond acceptor.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This precision allows for the unambiguous determination of the molecular formula. For the cation of 2-bromoacetamidine, C₂H₆BrN₂, the exact mass is calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ⁷⁹Br and ⁸¹Br). The presence of bromine is distinctly characterized by a pair of isotopic peaks of nearly equal intensity, separated by approximately 2 Da (corresponding to ⁷⁹Br and ⁸¹Br), which serves as a definitive signature.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [C₂H₆⁷⁹BrN₂]⁺ | 136.9763 | - |

| [C₂H₆⁸¹BrN₂]⁺ | - | 138.9743 |

This table presents the theoretical high-resolution mass-to-charge ratios for the two major isotopic forms of the protonated 2-bromoacetamidine.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and can be instrumental in identifying reactive intermediates in chemical reactions. In an MS/MS experiment, the parent ion of interest (e.g., the protonated 2-bromoacetamidine) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule. This technique is particularly valuable for distinguishing between isomers and for providing evidence for proposed reaction pathways by trapping and identifying transient intermediates. The fragmentation patterns can reveal the connectivity of atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined.

| Parameter | Description |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-Br, C-C, C-N). |

| Bond Angles | The angles formed by three connected atoms (e.g., Br-C-C, C-C-N). |

| Torsion Angles | The dihedral angles that describe the conformation around a chemical bond. |

This table outlines the key structural parameters obtained from X-ray crystallographic analysis.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. In the case of this compound, the presence of the amidinium group and the chloride counter-ion leads to the formation of extensive hydrogen bonding networks. The N-H protons of the amidinium cation can act as hydrogen bond donors to the chloride anion and potentially to the nitrogen atoms of neighboring molecules. These intermolecular interactions are crucial in stabilizing the crystal structure and can influence the physical properties of the solid.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques that can be monitored over time, such as UV-Vis, NMR, or IR spectroscopy, are invaluable for studying the kinetics of reactions involving this compound. By observing the change in concentration of reactants, intermediates, or products as a function of time, reaction rates and rate laws can be determined. For instance, if a product of a reaction involving 2-bromoacetamidine has a distinct UV-Vis absorption, the rate of its formation can be followed by monitoring the increase in absorbance at that specific wavelength. This data is essential for elucidating reaction mechanisms and optimizing reaction conditions.

In-situ NMR and IR for Following Reaction Progress and Intermediate Detection

In-situ spectroscopic techniques are invaluable for real-time analysis of chemical reactions, providing data on reaction kinetics, the formation of transient intermediates, and reaction endpoints without the need for sample extraction.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique offers detailed structural information at the atomic level. For a reaction involving this compound, ¹H NMR spectroscopy could be employed to monitor the disappearance of its characteristic proton signals and the appearance of new signals corresponding to the product. For instance, the methylene protons adjacent to the bromine atom and the amine protons would have distinct chemical shifts that would change as the reaction progresses. By integrating the signals, the relative concentrations of the reactant and product can be determined over time, yielding kinetic data. Furthermore, the detection of short-lived intermediates may be possible, providing crucial insights into the reaction mechanism. The coupling patterns and chemical shifts of any new species observed could help in their structural elucidation.

In-situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in-situ monitoring. The vibrational modes of the functional groups in this compound, such as the C-Br stretch, N-H bends, and C=N stretch of the amidine group, would exhibit characteristic absorption bands in the IR spectrum. As the reaction proceeds, the intensity of the reactant's IR bands would decrease, while new bands corresponding to the product's functional groups would emerge. This allows for the tracking of functional group transformations in real-time. For example, in a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching vibration would be a clear indicator of reactant consumption.

A hypothetical data table for monitoring a substitution reaction of this compound using in-situ IR could look as follows:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) | Observation During Reaction |

| ~600-700 | C-Br Stretch | Decrease in intensity |

| ~1650-1680 | C=N Stretch (Amidine) | Shift in position or change in intensity |

| ~3100-3400 | N-H Stretch (Amine) | Change in band shape and position |

| New Bands | Product-specific vibrations | Increase in intensity |

UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy is a powerful tool for studying compounds containing chromophores and for monitoring reaction kinetics, especially when there is a change in conjugation or the electronic environment of the molecule.

Electronic Transitions: Although this compound itself does not possess an extensive system of conjugated π-bonds, the amidine functionality and the presence of non-bonding electrons on the nitrogen atoms mean it will exhibit electronic transitions in the UV region. These would likely be n → σ* and n → π* transitions. The absorption of UV radiation promotes an electron from a lower energy orbital (non-bonding or pi) to a higher energy anti-bonding orbital (sigma* or pi*). The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

Reaction Kinetics: If a reaction involving this compound leads to the formation of a product with a different UV-Vis absorption profile (e.g., a more conjugated system), this change can be used to monitor the reaction kinetics. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength (ideally the λmax of the reactant or product) over time, the rate of the reaction can be determined. This method is particularly useful for determining reaction orders and rate constants. For instance, if this compound were to react to form a cyclic, conjugated product, a significant shift in the λmax to a longer wavelength (a bathochromic shift) would be expected, providing a clear spectroscopic handle for kinetic analysis.

A hypothetical data table for a kinetic study using UV-Vis spectroscopy might be structured as follows:

| Time (s) | Absorbance at λmax | Concentration of Reactant (M) |

| 0 | A₀ | C₀ |

| t₁ | A₁ | C₁ |

| t₂ | A₂ | C₂ |

| ... | ... | ... |

| tₙ | Aₙ | Cₙ |

Theoretical and Computational Studies on 2 Bromoacetamidine Hydrochloride

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com By solving the Schrödinger equation for the molecule, a set of molecular orbitals and their corresponding energy levels can be obtained. The occupied orbitals with the highest energy and the unoccupied orbitals with the lowest energy, known as frontier molecular orbitals, are particularly important in determining the chemical behavior of a molecule. numberanalytics.comwikipedia.org

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

For 2-bromoacetamidine hydrochloride, the locations of the HOMO and LUMO can be computationally determined to predict the most probable sites for nucleophilic and electrophilic attack. The amidine group, with its nitrogen atoms and double bond, and the bromine atom are key areas of interest for FMO analysis. The lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO, making them potential sites for protonation or attack by electrophiles. Conversely, the antibonding orbitals associated with the carbon-bromine and carbon-nitrogen bonds are likely to contribute to the LUMO, making the carbon atoms susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| LUMO+1 | -0.5 |

| LUMO | -1.2 |

| HOMO | -6.8 |

| HOMO-1 | -7.5 |

Note: These are example values and would need to be calculated using quantum chemistry software.

The distribution of electron density within a molecule is not uniform and can be analyzed to understand its chemical properties. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule. researchgate.net These maps are valuable for predicting how a molecule will interact with other charged or polar species. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas with an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, signify areas with a deficiency of electrons and are susceptible to nucleophilic attack. youtube.com

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the amidine group due to their lone pairs of electrons. The bromine atom, being highly electronegative, would also exhibit a region of negative potential. The hydrogen atoms of the amidinium cation and the hydrogen attached to the nitrogen atoms would be expected to have a positive potential, making them sites for interaction with nucleophiles or bases.

Conformer Analysis and Conformational Landscapes

Molecules with single bonds can rotate, leading to different spatial arrangements of their atoms known as conformations. Conformer analysis aims to identify the stable conformations of a molecule and determine their relative energies.

Computational methods can be used to perform energy minimization, a process that finds the geometry of a molecule that corresponds to a minimum on its potential energy surface. To explore the full range of possible conformations, various conformational sampling techniques are employed. These methods systematically or randomly change the torsional angles of rotatable bonds and then perform energy minimization on each starting structure to find all the low-energy conformers. The collection of these conformers and their relative energies constitutes the conformational landscape of the molecule. For this compound, rotation around the carbon-carbon single bond would be a key degree of freedom to explore.

In the solid state or in solution, the conformation of a molecule can be significantly influenced by intermolecular interactions, such as hydrogen bonding. In the case of this compound, the amidinium group is capable of forming strong hydrogen bonds with the chloride counter-ion and with other molecules of the same compound. These interactions can stabilize specific conformations that might not be the most stable in the gas phase. Computational models can be used to study these intermolecular interactions and their effect on the preferred conformation of this compound in different environments.

Reaction Mechanism Predictions and Catalysis Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the transition state structures that connect reactants to products and calculating the activation energies.

For reactions involving this compound, such as its use in the synthesis of heterocyclic compounds, computational modeling can be employed to:

Predict the most likely reaction pathways: By comparing the activation energies of different possible routes, the most favorable mechanism can be identified.

Investigate the role of catalysts: If a catalyst is used, computational methods can model the interaction of the catalyst with the reactants and determine how it lowers the activation energy of the reaction.

Understand the stereochemistry and regioselectivity of reactions: By analyzing the transition state geometries, it is possible to predict the stereochemical outcome and the regioselectivity of a reaction.

For instance, in a reaction where this compound acts as a precursor, theoretical calculations could model the initial nucleophilic attack on the carbon bearing the bromine atom, followed by subsequent cyclization steps, providing a detailed, atomistic understanding of the entire process.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Pathways

The reaction of 2-bromoacetamidine with a nucleophile is expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this process, the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. Computational studies, typically employing density functional theory (DFT) or ab initio methods, can be used to locate the transition state for this reaction. nih.gov

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. For the SN2 reaction of 2-bromoacetamidine, the transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) partially bonded. The geometry of this transition state, including bond lengths and angles, provides crucial insights into the reaction mechanism.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov The IRC pathway connects the transition state to the reactant and product minima on the potential energy surface, confirming that the located transition state indeed corresponds to the reaction of interest. nih.gov The IRC plot visualizes the energy profile of the reaction and the geometric changes that occur as the reaction progresses.

Table 1: Hypothetical Transition State Parameters for the Reaction of 2-Bromoacetamidine with Ammonia (B1221849) (gas phase)

| Parameter | Value |

| Activation Energy (kcal/mol) | 15.2 |

| C-N bond length (Å) | 2.15 |

| C-Br bond length (Å) | 2.20 |

| N-C-Br angle (°) | 178.5 |

| Imaginary Frequency (cm-1) | -250 |

This data is hypothetical and for illustrative purposes only, based on typical values for SN2 reactions of α-haloamides.

Solvent Effects on Reaction Energetics and Transition States

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects using either explicit or implicit solvent models. In an explicit solvent model, individual solvent molecules are included in the calculation, which is computationally expensive but can provide detailed information about specific solvent-solute interactions. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov These models are computationally more efficient and are widely used to study the effect of the solvent on reaction energetics. For the reaction of this compound, a polar protic solvent like water would be expected to stabilize the charged species, including the transition state and the leaving group (bromide ion). This stabilization would likely lower the activation energy of the reaction compared to the gas phase.

Table 2: Hypothetical Solvent Effects on the Activation Energy for the Reaction of 2-Bromoacetamidine with Ammonia

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 15.2 |

| Dichloromethane | 8.93 | 12.8 |

| Acetonitrile | 37.5 | 11.5 |

| Water | 78.4 | 10.1 |

This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are valuable for predicting the reactivity of new compounds and for understanding the structural features that govern reactivity.

Descriptors for Chemical Space Exploration related to Reactivity

To build a QSRR model for the reactivity of 2-bromoacetamidine and related compounds, a set of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial atomic charges, and dipole moment. For an electrophilic compound like 2-bromoacetamidine, the energy of the LUMO is particularly relevant, as it indicates the molecule's ability to accept electrons.

Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. Steric hindrance around the reaction center can significantly impact the reaction rate.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and shape indices.

By exploring the chemical space defined by these descriptors, one can identify the key structural features that influence the reactivity of this class of compounds.

Predictive Models for Reactivity Parameters (e.g., Electrophilicity Indices)

The electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the global electrophilic nature of a molecule. researchgate.net It is a valuable parameter for predicting the reactivity of electrophiles in various reactions. Predictive models for the electrophilicity index can be developed using QSRR approaches. researchgate.net

For a series of α-haloacetamidines, a QSRR model could be built by correlating the calculated electrophilicity indices with a set of molecular descriptors. This model could then be used to predict the electrophilicity index of new, unsynthesized compounds, providing a rapid assessment of their potential reactivity. Such models are typically developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

Table 3: Hypothetical QSRR Model for Predicting the Electrophilicity Index (ω) of Substituted α-Bromoacetamidines

| Descriptor | Coefficient | p-value |

| LUMO Energy | -0.85 | < 0.001 |

| Partial Charge on Carbonyl Carbon | 0.45 | < 0.01 |

| Steric Parameter (Es) | -0.25 | < 0.05 |

| Model Statistics | ||

| R2 | 0.92 | |

| Q2 (cross-validation) | 0.85 |

This data is hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The traditional synthesis of 2-bromoacetamidine hydrochloride, which often involves the reaction of bromoacetonitrile (B46782) with ammonia (B1221849) or an amine in the presence of hydrochloric acid, is effective but presents opportunities for improvement in terms of environmental impact and resource efficiency. Future research will likely focus on developing greener synthetic alternatives. This includes the exploration of catalytic systems that can minimize waste, the use of more benign solvents, and the development of processes that operate at lower temperatures and pressures. The principles of atom economy, which seek to maximize the incorporation of all materials used in the synthesis into the final product, will be a guiding factor in the design of these new routes.

Exploration of Unprecedented Reactivity Modes for C-Br and Amidine Functional Groups